N-[(4-methoxyphenyl)methyl]-5-methyl-1H-indole-2-carboxamide
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Overview
Description
N-[(4-methoxyphenyl)methyl]-5-methyl-1H-indole-2-carboxamide is a compound of significant interest in various fields of scientific research This compound is known for its unique chemical structure, which includes an indole ring, a methoxyphenyl group, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-methoxyphenyl)methyl]-5-methyl-1H-indole-2-carboxamide typically involves the reaction of 5-methyl-1H-indole-2-carboxylic acid with 4-methoxybenzylamine under appropriate conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving automated systems for precise control of reaction conditions. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-[(4-methoxyphenyl)methyl]-5-methyl-1H-indole-2-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH4) can convert the carboxamide group to an amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in acetic acid for electrophilic bromination.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines.
Substitution: Formation of halogenated indole derivatives.
Scientific Research Applications
N-[(4-methoxyphenyl)methyl]-5-methyl-1H-indole-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Mechanism of Action
The mechanism of action of N-[(4-methoxyphenyl)methyl]-5-methyl-1H-indole-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
N-[(4-methoxyphenyl)methyl]-5-methyl-1H-indole-2-carboxamide can be compared with other similar compounds, such as:
N-(4-methoxyphenyl)-5-methyl-1H-indole-2-carboxamide: Lacks the benzyl group, leading to different reactivity and biological activity.
N-[(4-methoxyphenyl)methyl]-1H-indole-2-carboxamide: Lacks the methyl group on the indole ring, affecting its chemical properties and applications.
N-(4-methoxyphenyl)-1H-indole-2-carboxamide:
These comparisons highlight the uniqueness of this compound in terms of its structural features and the resulting chemical and biological properties.
Properties
Molecular Formula |
C18H18N2O2 |
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Molecular Weight |
294.3 g/mol |
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-5-methyl-1H-indole-2-carboxamide |
InChI |
InChI=1S/C18H18N2O2/c1-12-3-8-16-14(9-12)10-17(20-16)18(21)19-11-13-4-6-15(22-2)7-5-13/h3-10,20H,11H2,1-2H3,(H,19,21) |
InChI Key |
AICPRHVSYNLEIP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=C2)C(=O)NCC3=CC=C(C=C3)OC |
Origin of Product |
United States |
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